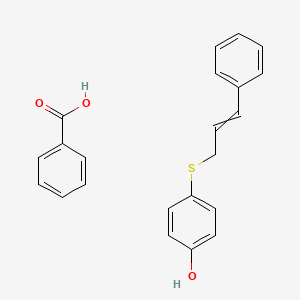![molecular formula C14H25NSi2 B12542944 N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine CAS No. 143360-34-3](/img/structure/B12542944.png)
N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine is an organic compound characterized by the presence of a phenyl group attached to a methanimine moiety, which is further substituted with bis(trimethylsilyl)methyl groups. This compound is notable for its unique structural features and its utility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine can be synthesized through the reaction of benzylamine with trimethylchlorosilane. The reaction typically involves the nucleophilic substitution of the benzylamine with trimethylchlorosilane under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly involving the trimethylsilyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various silylated derivatives .
Aplicaciones Científicas De Investigación
N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine involves its ability to undergo nucleophilic substitution reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that influence the reactivity of the compound. These groups can be selectively removed or modified under specific conditions, allowing for targeted chemical transformations .
Comparación Con Compuestos Similares
N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine can be compared with other silylated compounds such as:
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Used in gas chromatography derivatization.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another derivatizing agent with similar applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and stability compared to other silylated compounds .
Propiedades
IUPAC Name |
N-[bis(trimethylsilyl)methyl]-1-phenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NSi2/c1-16(2,3)14(17(4,5)6)15-12-13-10-8-7-9-11-13/h7-12,14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNKBXWUJJTCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(N=CC1=CC=CC=C1)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NSi2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10771234 |
Source


|
| Record name | N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10771234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.52 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143360-34-3 |
Source


|
| Record name | N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10771234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
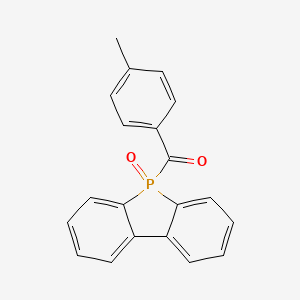
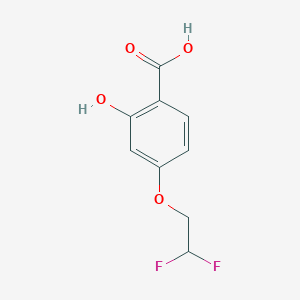
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)

![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)
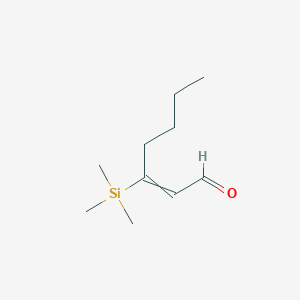

![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)
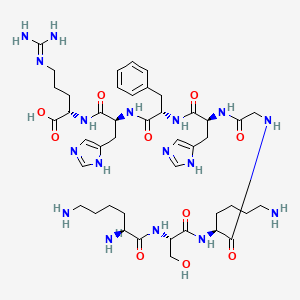
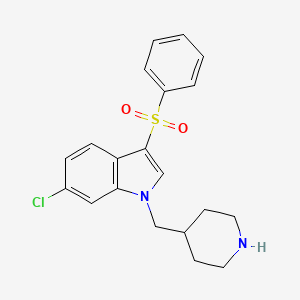
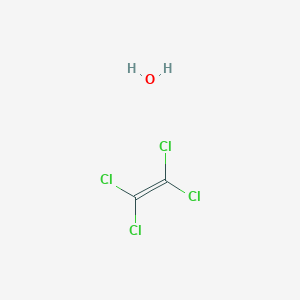
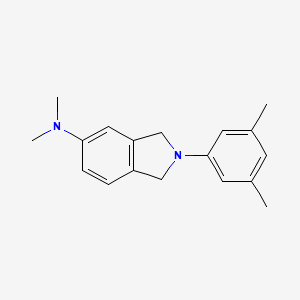
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
